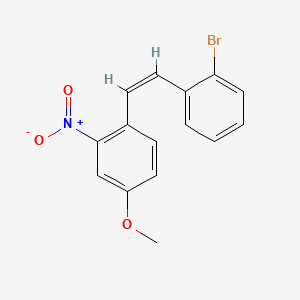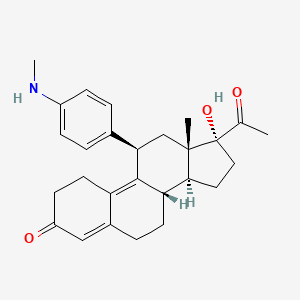
cis-BrAAM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Bromoacetamidomethyl (cis-BrAAM) is an organic compound with the chemical formula C24H37BrN2O3. It is a derivative of acetamide, where a bromine atom is attached to the carbon adjacent to the amide group. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-Bromoacetamidomethyl typically involves the bromination of acetamidomethyl precursors. One common method is the reaction of acetamidomethyl chloride with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the cis isomer. The reaction can be represented as follows:
CH3CONHCH2Cl+Br2→CH3CONHCH2Br+HCl
Industrial Production Methods
In industrial settings, the production of cis-Bromoacetamidomethyl may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the desired product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
cis-Bromoacetamidomethyl undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in cis-Bromoacetamidomethyl can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. This reaction is commonly used to introduce different functional groups into the molecule.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of cis-Bromoacetamidomethyl can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds are used under mild to moderate temperature conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
cis-Bromoacetamidomethyl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in the modification of biomolecules such as proteins and nucleic acids. It is often used in the development of probes and labeling agents for biological studies.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cis-Bromoacetamidomethyl involves its ability to undergo nucleophilic substitution reactions. The bromine atom serves as a leaving group, allowing nucleophiles to attack the carbon adjacent to the amide group. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
trans-Bromoacetamidomethyl: The trans isomer of bromoacetamidomethyl, which has different spatial arrangement of atoms.
Bromoacetamide: A simpler derivative with a bromine atom attached directly to the acetamide group.
Chloroacetamidomethyl: A similar compound where the bromine atom is replaced by chlorine.
Uniqueness
cis-Bromoacetamidomethyl is unique due to its specific spatial arrangement, which can influence its reactivity and interactions with other molecules. The cis configuration can lead to different steric and electronic effects compared to its trans isomer or other halogenated derivatives. This uniqueness makes it valuable in applications where precise control of molecular interactions is required.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of cis-BrAAM can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "2-bromoacetyl chloride", "2-aminomethyl-1-cyclopentanol", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-bromoacetyl chloride is reacted with 2-aminomethyl-1-cyclopentanol in the presence of sodium hydroxide to form the intermediate compound 2-(aminomethyl)-1-cyclopentanecarboxylic acid chloride.", "Step 2: The intermediate compound is then treated with hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is then reacted with sodium bicarbonate to form the corresponding sodium salt.", "Step 4: The sodium salt is then extracted with diethyl ether to obtain the final product, cis-BrAAM." ] } | |
Número CAS |
97879-27-1 |
Fórmula molecular |
C₂₄H₃₇BrN₂O₃ |
Peso molecular |
481.47 |
Sinónimos |
cis-Bromoacetyl Alprenlol Menthane; cis-2-Bromo-N-[1-[4-[[2-hydroxy-3-[2-(2-propenyl)phenoxy]propyl]amino]-4-methylcyclohexyl]-1-methylethyl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
![16,18-dimethoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione](/img/structure/B1141245.png)






![(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one](/img/structure/B1141262.png)

